molecular formula C19H21NO2S2 B12043557 (5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12043557
M. Wt: 359.5 g/mol
InChI Key: HAWIOOWCUQUZJX-ATVHPVEESA-N
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Description

The compound (5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that features a unique combination of chromene and thiazolidinone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a chromene derivative with a thiazolidinone precursor. The reaction conditions often require the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazolidinone ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The chromene moiety can interact with enzymes or receptors, while the thiazolidinone ring may participate in redox reactions. These interactions can lead to the modulation of various biological pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one: is unique due to its combination of chromene and thiazolidinone structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound (5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, synthesis, structure-activity relationships (SAR), and relevant case studies.

Overview of Thiazolidin-4-one Derivatives

Thiazolidin-4-one derivatives have garnered attention due to their wide range of biological activities including:

  • Anticancer
  • Antidiabetic
  • Antimicrobial
  • Antioxidant
  • Anti-inflammatory

These compounds act through various mechanisms, including enzyme inhibition and interaction with cellular pathways, making them promising candidates in medicinal chemistry .

Anticancer Activity

Recent studies highlight the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival .

Table 1: Anticancer Activity of Thiazolidin-4-one Derivatives

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BMCF-720Cell cycle arrest
Compound CA54910Enzyme inhibition

Antidiabetic Properties

Thiazolidinone derivatives are known for their antidiabetic properties, particularly their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ). This activation improves insulin sensitivity and glucose metabolism. Several studies have reported that modifications at specific positions on the thiazolidinone ring enhance their hypoglycemic effects .

Table 2: Antidiabetic Activity of Selected Thiazolidinones

Compound NameEffect on Blood GlucoseMechanism
Compound DDecrease by 30%PPARγ activation
Compound EDecrease by 25%GLUT4 translocation

Antimicrobial Activity

The antimicrobial activity of thiazolidinones has been extensively studied. Compounds exhibit potent antibacterial and antifungal properties against resistant strains. For example, certain derivatives have shown higher efficacy than traditional antibiotics against E. coli and Staphylococcus aureus .

Table 3: Antimicrobial Efficacy of Thiazolidinone Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound FE. coli5 µg/mL
Compound GS. aureus10 µg/mL

Synthesis and Evaluation

A recent study synthesized multiple thiazolidinone derivatives and evaluated their biological activities. The synthesis involved microwave-assisted methods that yielded compounds with high purity and yield. The biological assays demonstrated significant anticancer and antimicrobial activities, correlating well with structural modifications .

Structure-Activity Relationship (SAR)

The SAR studies indicate that substituents at the 5-position significantly affect the biological activity of thiazolidinones. For instance, the introduction of electron-withdrawing groups enhances anticancer activity, while hydrophobic groups improve antimicrobial efficacy .

Properties

Molecular Formula

C19H21NO2S2

Molecular Weight

359.5 g/mol

IUPAC Name

(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H21NO2S2/c1-3-4-7-10-20-18(21)17(24-19(20)23)12-15-11-14-8-5-6-9-16(14)22-13(15)2/h5-6,8-9,11-13H,3-4,7,10H2,1-2H3/b17-12-

InChI Key

HAWIOOWCUQUZJX-ATVHPVEESA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2C)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=CC3=CC=CC=C3OC2C)SC1=S

Origin of Product

United States

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